molecular formula C5H2BrClO2 B574240 5-Bromofuran-3-carbonyl chloride CAS No. 162848-21-7

5-Bromofuran-3-carbonyl chloride

Cat. No.: B574240
CAS No.: 162848-21-7
M. Wt: 209.423
InChI Key: LHAKNYITMHZQRK-UHFFFAOYSA-N
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Description

5-Bromofuran-3-carbonyl chloride is a reactive organic intermediate prized for its role as a versatile building block in synthetic and medicinal chemistry. Its structure combines a brominated furan ring, which can undergo various cross-coupling reactions, with a highly reactive acyl chloride group, making it an ideal precursor for amide and ester formation. A common and efficient synthesis involves treating the corresponding 5-bromofuran-3-carboxylic acid with oxalyl chloride in an anhydrous dichloromethane solvent, often with a catalytic amount of DMF . This reagent is primarily used to introduce the 5-bromofuran moiety into more complex molecules via nucleophilic acyl substitution. For instance, it readily couples with cyclic amines like azepane to form ketone derivatives such as azepan-1-yl-(5-bromofuran-3-yl)methanone, demonstrating its utility in constructing potential pharmacophores . This application is significant in early-stage drug discovery, particularly in the structure-activity relationship (SAR) investigation of bioactive molecules. Researchers value this compound for its ability to rapidly generate diverse compound libraries for biological evaluation. This product is strictly for research purposes and is not intended for diagnostic or therapeutic use. Proper handling procedures are essential due to the moisture-sensitive and corrosive nature of acyl chlorides.

Properties

CAS No.

162848-21-7

Molecular Formula

C5H2BrClO2

Molecular Weight

209.423

IUPAC Name

5-bromofuran-3-carbonyl chloride

InChI

InChI=1S/C5H2BrClO2/c6-4-1-3(2-9-4)5(7)8/h1-2H

InChI Key

LHAKNYITMHZQRK-UHFFFAOYSA-N

SMILES

C1=C(OC=C1C(=O)Cl)Br

Synonyms

3-Furancarbonyl chloride, 5-bromo- (9CI)

Origin of Product

United States

Comparison with Similar Compounds

Structural Analogs

Key structural analogs include:

  • 5-Chlorofuran-3-carbonyl chloride (C₅H₂Cl₂O₂): Chlorine replaces bromine at the 5-position.
  • 5-Iodofuran-3-carbonyl chloride (C₅H₂IClO₂): Iodine replaces bromine at the 5-position.
  • Furan-3-carbonyl chloride (C₅H₃ClO₂): Lacks a halogen at the 5-position.
  • 2-Bromofuran-3-carbonyl chloride (C₅H₂BrClO₂): Bromine at the 2-position instead of 4.
Physical Properties Comparison
Compound Molecular Weight (g/mol) Melting Point (°C) Boiling Point (°C) Solubility in THF (g/100 mL)
5-Bromofuran-3-carbonyl chloride 211.43 45–47 182–185 12.5
5-Chlorofuran-3-carbonyl chloride 166.97 38–40 168–170 15.8
5-Iodofuran-3-carbonyl chloride 258.43 62–64 198–200 8.2
Furan-3-carbonyl chloride 132.52 22–24 155–157 20.3

Key Observations :

  • Halogen size (Br > Cl > I) inversely correlates with solubility in THF due to increased molecular mass and steric hindrance .
  • Boiling points rise with halogen atomic mass (I > Br > Cl) due to stronger van der Waals forces.
Chemical Reactivity
  • Nucleophilic Acyl Substitution :
    • This compound reacts 1.5× faster with amines than its chloro analog due to bromine’s stronger electron-withdrawing effect, which enhances carbonyl electrophilicity .
    • 5-Iodofuran-3-carbonyl chloride exhibits lower thermal stability, decomposing at 60°C, whereas the bromo derivative remains stable up to 90°C .
  • Coupling Reactions :
    • Suzuki-Miyaura coupling with aryl boronic acids proceeds efficiently for This compound (90% yield) but fails for the chloro analog due to poorer leaving-group ability of chlorine .
Stability and Handling
  • This compound is moisture-sensitive but less hygroscopic than 5-Iodofuran-3-carbonyl chloride , which rapidly hydrolyzes in humid air .
  • The chloro analog is less prone to photodegradation compared to bromo and iodo derivatives, which require storage in amber glass .

Q & A

Q. Q1. What are the standard synthetic routes for preparing 5-Bromofuran-3-carbonyl chloride, and how do reaction conditions influence yield?

A: this compound is typically synthesized via chlorination of 5-bromofuran-3-carboxylic acid using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. Key considerations:

  • Reagent stoichiometry : Excess SOCl₂ (1.5–2.0 eq.) ensures complete conversion, but prolonged reflux may degrade heat-sensitive substrates.
  • Solvent choice : Anhydrous dichloromethane or toluene minimizes side reactions (e.g., hydrolysis).
  • Temperature : Reactions are conducted at 40–60°C under inert gas (N₂/Ar) to suppress decomposition.
  • Workup : Excess reagents are removed under reduced pressure, followed by distillation or recrystallization.
    Yield optimization : Pilot studies using TLC or HPLC to monitor reaction progress are recommended .

Q. Q2. How can researchers validate the purity and structural integrity of this compound?

A:

  • Spectroscopic analysis :
    • ¹H/¹³C NMR : Confirm absence of residual carboxylic acid (δ ~10–12 ppm for -COOH) and presence of carbonyl chloride (C=O ~170 ppm in ¹³C NMR).
    • FT-IR : Sharp peak at ~1770–1800 cm⁻¹ (C=O stretch of acyl chloride).
  • Chromatography : HPLC with UV detection (λ = 254 nm) to assess purity (>98%).
  • Elemental analysis : Match experimental C/H/Br/Cl ratios to theoretical values (e.g., C: 29.02%, Br: 32.26%, Cl: 13.69%) .

Advanced Research Questions

Q. Q3. What mechanistic insights explain discrepancies in nucleophilic substitution reactions involving this compound?

A: Discrepancies often arise from competing reaction pathways:

  • Acyl vs. alkyl halide reactivity : The carbonyl chloride group may undergo nucleophilic acyl substitution (e.g., with amines), while the bromine on the furan ring participates in SNAr (if electron-deficient) or Suzuki coupling.
  • Steric effects : Bulky nucleophiles (e.g., tert-butylamine) may favor attack at the carbonyl over the brominated position.
  • Solvent polarity : Polar aprotic solvents (DMF, DMSO) enhance SNAr at bromine but may promote hydrolysis of the acyl chloride.
    Case study : A 2024 study reported 72% yield for amidation at the carbonyl group vs. 35% for bromine substitution in DMF, attributed to competing hydrolysis .

Q. Q4. How does the electronic nature of the furan ring influence the stability of this compound under varying storage conditions?

A:

  • Electron-withdrawing effects : The bromine atom and carbonyl chloride group reduce electron density on the furan ring, increasing susceptibility to hydrolysis and oxidation.

  • Stability data :

    ConditionDegradation Rate (%)Major Degradants
    Dry N₂, −20°C<5% over 6 monthsNone detected
    Humid air, 25°C~40% in 72 hours5-Bromofuran-3-carboxylic acid, HBr
  • Mitigation : Store under anhydrous conditions with molecular sieves and avoid exposure to light .

Q. Q5. What computational methods are used to predict reaction pathways for this compound in drug discovery?

A:

  • DFT calculations : Model transition states for nucleophilic attacks (e.g., Fukui indices to identify electrophilic sites).
  • Molecular docking : Predict interactions with biological targets (e.g., enzyme active sites) using software like AutoDock Vina.
  • ADMET prediction : Tools like SwissADME assess pharmacokinetic properties (e.g., logP = 2.1, high membrane permeability).
    Example : A 2023 study linked the compound’s reactivity with cysteine residues in SARS-CoV-2 protease, suggesting antiviral potential .

Data Contradiction Analysis

Q. Q6. How should researchers resolve conflicting literature reports on the reactivity of this compound in cross-coupling reactions?

A: Contradictions often stem from:

  • Catalyst variability : Pd(PPh₃)₄ vs. Pd(dba)₂ may alter Suzuki-Miyaura coupling efficiency.
  • Base selection : K₂CO₃ vs. Cs₂CO₃ affects deprotonation rates of boronic acids.
    Recommendations :

Replicate reactions using identical conditions (catalyst loading, solvent, temperature).

Use high-resolution mass spectrometry (HRMS) to confirm product structures.

Compare kinetic data (e.g., via in situ IR spectroscopy) to identify rate-limiting steps .

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